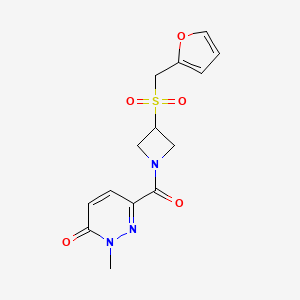

6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c1-16-13(18)5-4-12(15-16)14(19)17-7-11(8-17)23(20,21)9-10-3-2-6-22-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIQKDWPTFHVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications. Its structure includes a furan ring, azetidine, and pyridazine moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17N3O5S

- Molecular Weight : 363.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group and the furan moiety are known to enhance the compound's reactivity and binding affinity to target proteins involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to cancer and inflammatory pathways.

- Cell Proliferation Modulation : It may influence cell cycle progression in cancer cells, potentially leading to apoptosis.

- Antioxidant Activity : The furan ring may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have shown that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, Mannich bases related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines:

These findings suggest a promising profile for the compound in cancer therapy, particularly in hepatocellular carcinoma.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammatory responses.

Case Studies

-

Case Study on Hepatocellular Carcinoma :

A study investigated the effects of the compound on Huh-7 cells, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation. -

Inflammatory Response Modulation :

In a model of acute inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The pyridazin-3(2H)-one scaffold is common in medicinal chemistry due to its versatility. Below is a comparative analysis of substituent patterns and their implications:

Key Observations:

- Electronic Effects : The sulfonyl group in the target compound is electron-withdrawing, similar to the methanesulfonate in , which may enhance binding to positively charged residues in proteins.

Comparison with Other Methods:

Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.